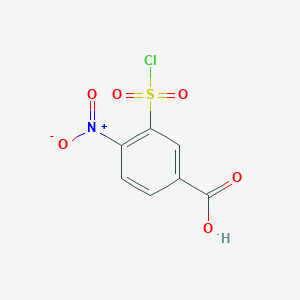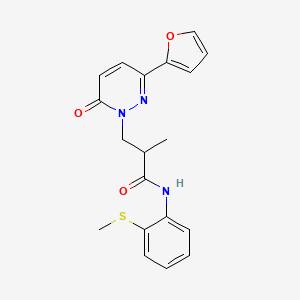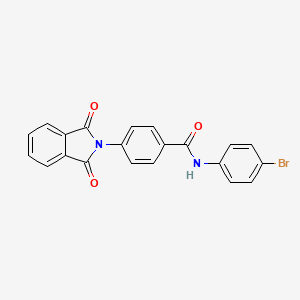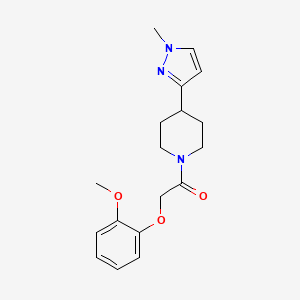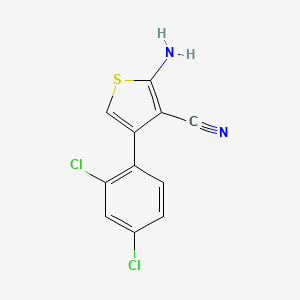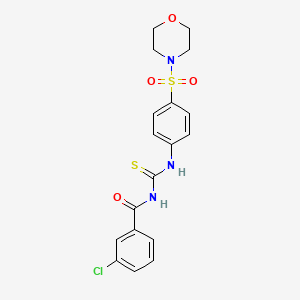
3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide, also known as PTC-209, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. PTC-209 was first synthesized in 2010 by PTC Therapeutics, Inc. as a potential anti-cancer agent. Since then, several studies have been conducted to investigate its mechanism of action and potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Analysis
- Research has focused on synthesizing and characterizing derivatives related to the target compound, exploring their crystal structures, and evaluating their potential biological activities. For instance, compounds with similar structures have been synthesized and assessed for their antitumor activities against specific cancer cell lines, demonstrating distinct inhibitory capacities (X. Ji et al., 2018).
Antitumor Activity
- Specific derivatives have shown promise in cancer research due to their inhibitory effects on cancer cell proliferation. A compound synthesized by condensation reactions demonstrated effective inhibition against A549 and BGC-823 cancer cell lines, highlighting its potential for further antitumor studies (X. Ji et al., 2018).
Antidepressant and Antipathogenic Properties
- Another area of interest is the synthesis of compounds for antidepressant applications, as seen in the development of befol, an original antidepressant synthesized via interaction with morpholine, showcasing the versatility of these chemical frameworks in drug development (N. S. Donskaya et al., 2004).
- The antipathogenic activity of acylthioureas, related to the target compound, has been explored, with findings indicating significant effects on bacterial strains capable of forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus (Carmen Limban et al., 2011).
Antibacterial and Antifungal Activities
- New thiourea derivatives have been synthesized and tested for their interaction with bacterial cells, showing potential as novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
properties
IUPAC Name |
3-chloro-N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S2/c19-14-3-1-2-13(12-14)17(23)21-18(27)20-15-4-6-16(7-5-15)28(24,25)22-8-10-26-11-9-22/h1-7,12H,8-11H2,(H2,20,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMSYKFLICJMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2823460.png)
![2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2823463.png)
![3-(3-methoxyphenyl)-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2823465.png)
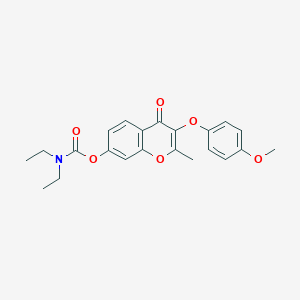
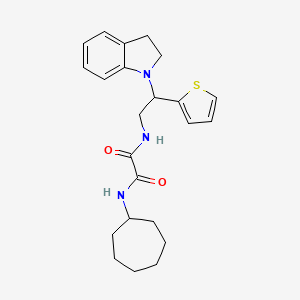
![1-(3-methoxypropyl)-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2823470.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2823471.png)
![(3-Fluoro-4-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2823473.png)
![2-[(4-ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2823474.png)
